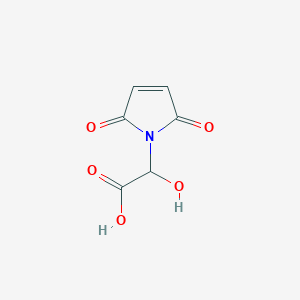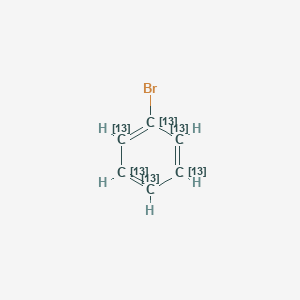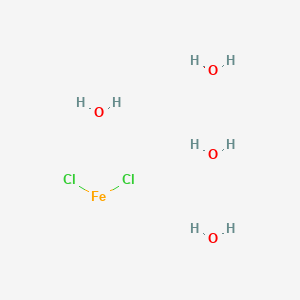
Iron dichloride tetrahydrate
Descripción general
Descripción
Iron dichloride tetrahydrate, also known as Ferrous chloride tetrahydrate, is a hydrate that is the tetrahydrate form of iron dichloride . It is an iron coordination entity and an inorganic chloride .
Molecular Structure Analysis
The molecular formula of Iron dichloride tetrahydrate is Cl2FeH8O4 . Its molecular weight is 198.81 g/mol . The InChI representation is InChI=1S/2ClH.Fe.4H2O/h21H;;41H2/q;;+2;;;;/p-2 .Physical And Chemical Properties Analysis
Iron dichloride tetrahydrate has a molecular weight of 198.81 g/mol . It has 4 hydrogen bond donors and 4 hydrogen bond acceptors . Its exact mass is 197.914900 g/mol and its monoisotopic mass is 197.914900 g/mol . It is soluble in water .Aplicaciones Científicas De Investigación
Metallurgy
Iron (II) chloride tetrahydrate is used as a reducing agent in metallurgy . It plays a crucial role in the reduction of ores and the production of metal alloys.
Pharmaceutical Preparations
This compound is used in pharmaceutical preparations . While the specific applications can vary, it often serves as a catalyst or a reagent in the synthesis of various pharmaceutical compounds.
Dyeing
Iron (II) chloride tetrahydrate acts as a mordant in dyeing . A mordant is a substance used to set dyes on fabrics by forming a coordination complex with the dye, which then attaches to the fabric. It’s used in dyeing and printing textiles.
Sewage Treatment
In sewage treatment, it acts as a reducing flocculating agent . It’s particularly effective for wastes containing chromate. Flocculating agents encourage the clumping of fines into larger particles, which can then be separated from the water.
Synthesis of Iron Complexes
During the laboratory synthesis of iron complexes, this compound is used . It’s a key ingredient in the preparation of various iron complexes in the lab.
Production of Magnetic Pigments
It serves as the precursor to hydrated iron (III) oxides that are magnetic pigments . These pigments have various applications, including their use in magnetic recording media.
Organic Synthesis
Ferrous chloride is employed as a reducing agent in many organic synthesis reactions . It can help facilitate a variety of transformations, including reductions and reductive couplings.
Biomedical Applications
In the field of biomedical applications, it has been used in the production of functional nanoparticles for drug delivery . For instance, it has been used in the production of DOX-loaded Fe-based hyaluronate nanoparticles (DOX@aHA-DMA/Fe NPs), which improve tumor cellular uptake .
Mecanismo De Acción
Target of Action
Iron dichloride tetrahydrate, also known as ferrous chloride tetrahydrate, is a chemical compound with the formula FeCl₂ * 4H₂O It is best known for its critical role in the transport and storage of oxygen (in hemoglobin and myoglobin, respectively), and within a large variety of enzymes, iron also acts as a carrier for electrons, a catalyst for oxygenation, and is necessary for cellular growth and proliferation .
Mode of Action
Moreover, iron contributes to the production of certain hormones .
Biochemical Pathways
Iron dichloride tetrahydrate can participate in various biochemical pathways due to the essential role of iron in the body. Iron is involved in oxygen transport, DNA synthesis, energy metabolism, and neurotransmitter synthesis. It is also a part of many enzymes, including those involved in the synthesis of collagen and some neurotransmitters .
Pharmacokinetics
The pharmacokinetics of iron dichloride tetrahydrate are complex and not fully understood. Iron absorption is influenced by several factors, including the body’s iron stores, the type of iron present in the diet, and the individual’s iron needs. Once absorbed, iron is transported throughout the body by a protein called transferrin, which is produced by the liver .
Result of Action
The result of the action of iron dichloride tetrahydrate is the provision of iron, which is essential for various physiological functions. These include oxygen transport, DNA synthesis, and energy production. Iron deficiency can lead to anemia, a condition characterized by a lack of healthy red blood cells to carry adequate oxygen to the body’s tissues .
Action Environment
The action of iron dichloride tetrahydrate can be influenced by various environmental factors. For instance, the presence of other nutrients, such as vitamin C, can enhance iron absorption. On the other hand, certain substances, such as calcium and tannins found in tea and coffee, can inhibit iron absorption. The body’s iron needs, influenced by factors such as age, sex, and health status, can also affect the action of iron dichloride tetrahydrate .
Safety and Hazards
Propiedades
IUPAC Name |
dichloroiron;tetrahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.Fe.4H2O/h2*1H;;4*1H2/q;;+2;;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSMOXHYUFMBLS-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.Cl[Fe]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2FeH8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale green to blue-green solid; Soluble in water; [Merck Index] Light green fine crystals and fragments; Hygroscopic; [Sigma-Aldrich MSDS] | |
| Record name | Ferrous chloride tetrahydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14938 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Iron dichloride tetrahydrate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of ferrous chloride tetrahydrate?
A1: The molecular formula is FeCl2·4H2O, and its molecular weight is 198.81 g/mol.
Q2: What spectroscopic data is available for ferrous chloride tetrahydrate?
A2: Infrared (IR) spectroscopy has been used to study the water of crystallization in FeCl2·4H2O crystals. This research correlated the observed spectra with the crystal structure determined by X-ray diffraction, revealing the influence of coordination and hydrogen bonding on the IR absorption bands. []
Q3: Is ferrous chloride tetrahydrate stable in the presence of atmospheric moisture?
A3: FeCl2·4H2O is hygroscopic and can transform into different hydrates depending on the relative humidity (RH). In the context of archaeological iron conservation, research has shown that iron corrodes in the presence of FeCl2·4H2O. [, ] This corrosion is a significant concern for preserving chloride-contaminated iron artifacts.
Q4: What happens to ferrous chloride tetrahydrate at different relative humidity levels?
A4: Research indicates that at RH levels above 25%, iron in contact with FeCl2·4H2O shows significant corrosion. [] This corrosion rate increases with rising RH. Moreover, FeCl2·4H2O can transform into its dihydrate (FeCl2·2H2O) at lower RH levels. Importantly, iron does not corrode in the presence of the dihydrate form. []
Q5: What catalytic applications utilize ferrous chloride tetrahydrate?
A5: FeCl2·4H2O has been explored as a catalyst in combination with other reagents:
- Atom Transfer Radical Polymerization (ATRP): It acts as a catalyst alongside triphenylphosphine (PPh3) for controlled/"living" radical polymerization of methyl methacrylate (MMA) and styrene. [, , ]
- Oxidation Reactions: It catalyzes the oxidation of substituted ethylbenzenes to acetophenone derivatives when combined with tert-butyl hydroperoxide (TBHP) in aqueous solutions. [, ]
Q6: How does ferrous chloride tetrahydrate contribute to hydrogen peroxide decomposition?
A6: While not as potent as permanganates, FeCl2·4H2O has been investigated as a liquid catalyst for hydrogen peroxide decomposition in rocket propulsion systems. [, ] It initiates decomposition without the initial delay observed with some other agents, achieving practical decomposition temperatures.
Q7: How does the ratio of iron to phosphine ligand impact the effectiveness of FeCl2·4H2O in ATRP?
A7: Studies on the ATRP of MMA and styrene using FeCl2·4H2O/PPh3 catalyst systems show that the ratio of iron to phosphine significantly affects polymerization control. [, ] For instance, maintaining a 1:2 iron-to-phosphine ratio leads to controlled "living" polymerization of MMA, with a linear increase in molecular weight with conversion. Deviating from this ratio disrupts this linearity, suggesting the formation of uncontrolled active centers during polymerization.
Q8: How is ferrous chloride tetrahydrate utilized in nanoparticle synthesis?
A8: FeCl2·4H2O serves as a precursor for synthesizing various iron oxide nanoparticles:
- Magnetite (Fe3O4) nanoparticles: Synthesized via co-precipitation methods, these nanoparticles find applications in water purification and biomedical fields. [, , , , , ]
- Maghemite (γ-Fe2O3) nanoparticles: Produced using a low-temperature solution-based method, they show potential in magnetic applications. []
Q9: How does pH influence the synthesis of Fe3O4 nanoparticles using ferrous chloride tetrahydrate?
A9: The pH during synthesis significantly influences the size of the resulting Fe3O4 nanoparticles. Studies using co-precipitation methods demonstrate that varying the pH from 7.37 to 10.55 results in average crystallite sizes ranging from 18 to 55 nm. [, ] This control over particle size is crucial for tailoring the properties of the nanoparticles for specific applications.
Q10: Are there any environmental concerns associated with ferrous chloride tetrahydrate?
A10: One study focuses on utilizing FeCl2·4H2O to prepare iron oxide red and sulfuric acid from ferrous sulfate heptahydrate, a byproduct of the titanium dioxide industry. [, ] This method aims to reduce pollution and production costs associated with titanium dioxide manufacturing.
Q11: What computational studies involve ferrous chloride tetrahydrate?
A11: Density functional theory (DFT) calculations have been employed to investigate the electric field gradient (EFG) tensor in FeCl2·4H2O. [] This theoretical work successfully determined the sign and asymmetry parameter of the EFG, showing good agreement with experimental data obtained from Mössbauer spectroscopy.
Q12: How does ferrous chloride tetrahydrate contribute to historical scientific understanding?
A12: FeCl2·4H2O has been instrumental in developing and validating scientific techniques. For example, it served as a model system for early theoretical descriptions of Mössbauer quadrupole line intensities. [] Its well-defined structure and properties make it a valuable reference material in various fields.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoate](/img/structure/B51911.png)


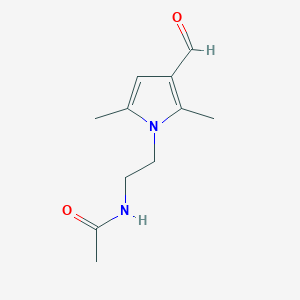

![Imidazo[1,2-a]pyrazin-3(7h)-one,6-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-5-methyl-8-(phenylmethyl)-](/img/structure/B51928.png)
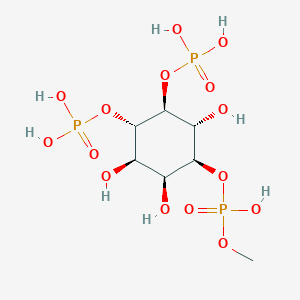


![2-Nitro-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine](/img/structure/B51937.png)


